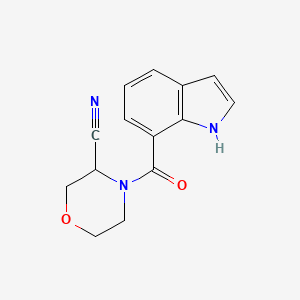
4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile” is a derivative of the indole family . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
Indole derivatives are often synthesized using Multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Chemical Reactions Analysis
Indole derivatives are known to participate in a variety of chemical reactions . They are often used in multicomponent reactions (MCRs), which are a type of reaction where more than two starting materials combine through covalent bonds to afford a single product .Applications De Recherche Scientifique
Efficient Catalysis and Synthesis
Research has demonstrated the use of morpholine derivatives as efficient catalysts in the synthesis of complex organic compounds. For example, morpholinium bisulfate has been shown to catalyze the condensation of indoles with carbonyl compounds under mild conditions, highlighting the utility of morpholine derivatives in facilitating chemical reactions (Balaskar et al., 2016). Similarly, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles by the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles demonstrates the potential for creating bioactive compounds using morpholine derivatives (Kobayashi et al., 2015).
Spectroscopy and Molecular Geometry
The study of 4-morpholine carbonitrile through vibrational spectroscopy and quantum chemical methods provides insight into its molecular geometry and vibrational frequencies, contributing to a deeper understanding of its chemical properties (Xavier & Raj, 2013). This research is crucial for the development of new materials and compounds with specific characteristics.
Regioselective Bonds Formation
The iodine-promoted regioselective formation of C-C and C-N bonds in N-protected indole derivatives, leading to the synthesis of bioactive indoles and morpholines, showcases the versatility of morpholine derivatives in organic synthesis (Li et al., 2011). These compounds have potential applications in pharmaceuticals and materials science.
Corrosion Inhibition
The synthesis of 2-amino-4-arylquinoline-3-carbonitriles and their use as corrosion inhibitors for mild steel demonstrates the application of morpholine derivatives in the field of materials protection (Verma et al., 2015). This research highlights the potential for developing new, sustainable methods for preventing corrosion in industrial applications.
Photophysical Characterization
Studies on the synthesis and photophysical characterization of morpholine derivatives, such as 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, contribute to the development of new materials with specific optical properties, useful in sensors and electronic devices (Chin et al., 2010).
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “4-(1H-Indole-7-carbonyl)morpholine-3-carbonitrile” and other indole derivatives could have promising future applications in medicinal and pharmaceutical chemistry.
Propriétés
IUPAC Name |
4-(1H-indole-7-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-8-11-9-19-7-6-17(11)14(18)12-3-1-2-10-4-5-16-13(10)12/h1-5,11,16H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGHVEKGWYMVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=CC3=C2NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

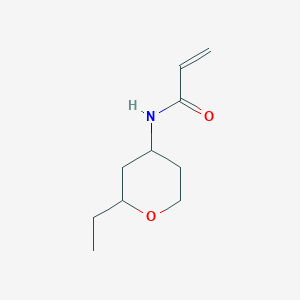
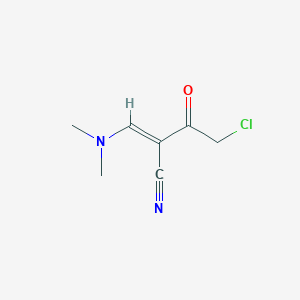

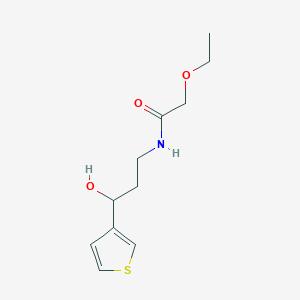
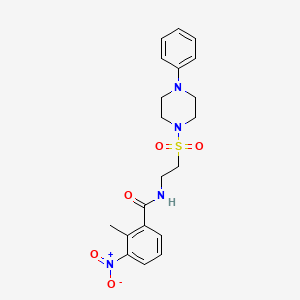
![5-benzyl-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2773678.png)

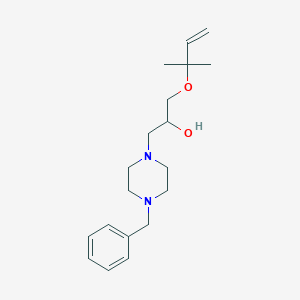
![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2773684.png)
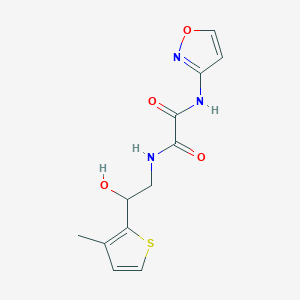


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2773689.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2773691.png)